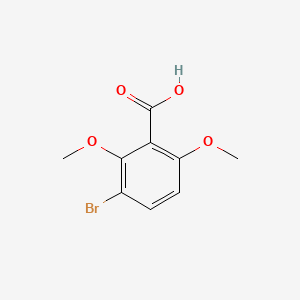
1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
The compound "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene" is a brominated and fluorinated aromatic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and reactivity of related bromo- and fluoro-substituted benzenes. These papers can help us infer the properties and potential synthetic routes for the compound .
Synthesis Analysis
The synthesis of bromo-substituted benzenes can be achieved through various methods. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF•3H2O) has been reported to yield (Z)-1-(2-bromo-1-fluorovinyl)benzenes with high yields and regioselectivities . Additionally, the synthesis of sterically hindered aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, has been achieved, indicating the feasibility of synthesizing bulky bromo-substituted benzenes . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted benzenes can be characterized using various spectroscopic techniques. For example, the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene were complemented by density functional theory (DFT) calculations, which provided insights into the optimized structure and predicted IR and NMR spectra . Similarly, the crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with C–H⋅⋅⋅F–C interactions, which could be relevant for understanding the crystal packing of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene .
Chemical Reactions Analysis
The reactivity of bromo-substituted benzenes in chemical reactions is diverse. For instance, 1-bromo-2-(trifluoromethoxy)benzene can undergo treatment with lithium diisopropylamide (LDA) to generate phenyllithium intermediates, which can be further reacted to produce various compounds . This indicates that bromo-substituted benzenes can serve as precursors for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted benzenes can be deduced from their molecular structure and intermolecular interactions. For example, the presence of rotational isomers and the temperature-dependent coalescence of NMR peaks in the synthesis of sterically hindered aryl bromides suggest that these compounds may exhibit interesting thermodynamic properties . The crystal structure analysis of various bromo-substituted benzenes has revealed interactions such as C–H⋅⋅⋅Br, C–Br⋅⋅⋅Br, and C–Br⋅⋅⋅π, which are important for understanding the solid-state properties of these compounds .
Scientific Research Applications
The methods of application or experimental procedures would depend on the specific synthesis or reaction being carried out. The results or outcomes would be the successful synthesis of the desired compound, often confirmed through techniques such as NMR spectroscopy, mass spectrometry, or X-ray crystallography .
For more specific information, I would recommend consulting scientific literature or databases for research involving the use of “1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene”. It’s also possible that this compound could be used in proprietary research, and specific applications may not be publicly available . If you have access to a university or institutional database, you might be able to find more specific information there . I hope this helps! If you have any other questions, feel free to ask.
- Organic Synthesis : This compound could be used in the synthesis of other complex organic compounds .
- Pharmaceutical Research : It might be used in the development of new drugs or therapies .
- Materials Science : It could be used in the development of new materials with unique properties .
- Chemical Research : It might be used in studies exploring new chemical reactions or processes .
- Laboratory Chemicals : It could be used as a reagent in various laboratory procedures .
- Scientific Research and Development : It might be used in proprietary research, and specific applications may not be publicly available .
For more specific information, I would recommend consulting scientific literature or databases for research involving the use of “1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene”. If you have access to a university or institutional database, you might be able to find more specific information there . I hope this helps! If you have any other questions, feel free to ask.
Safety And Hazards
The safety information for “1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene” includes the following hazard statements: H315, H319, and H335 . The precautionary statements include P261, P271, and P280 . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .
properties
IUPAC Name |
1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQQXORYKLCHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381009 | |
| Record name | 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
CAS RN |
527751-45-7 | |
| Record name | 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527751-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)







![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)


